Valtorcitabine

Descripción general

Descripción

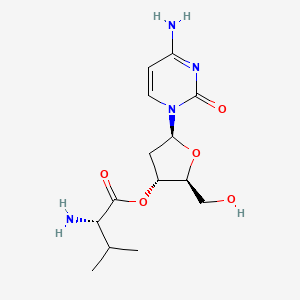

Valtorcitabine es un análogo de nucleósido sintético que se ha investigado por su posible uso en el tratamiento de la infección crónica por el virus de la hepatitis B (VHB). Es un profármaco de L-desoxicitidina, diseñado para mejorar la biodisponibilidad oral y potenciar la actividad antiviral .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La valtorcitabine se sintetiza a través de una serie de reacciones químicas que implican la esterificación de L-valina con 2'-desoxicitidina. El proceso suele incluir el uso de grupos protectores para garantizar reacciones selectivas en sitios específicos de la molécula. Las condiciones de reacción a menudo incluyen el uso de disolventes orgánicos, catalizadores y temperaturas controladas para lograr altos rendimientos y pureza .

Métodos de Producción Industrial

La producción industrial de this compound implica la ampliación del proceso de síntesis de laboratorio, garantizando al mismo tiempo la coherencia, la seguridad y la rentabilidad. Esto incluye la optimización de las condiciones de reacción, los métodos de purificación y las medidas de control de calidad para producir el compuesto a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones

Valtorcitabine experimenta diversas reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno, normalmente utilizando agentes reductores.

Sustitución: Implica la sustitución de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos

Reactivos y Condiciones Comunes

Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Nucleófilos: Halógenos, aminas.

Electrófilos: Haluros de alquilo, cloruros de acilo

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación de la this compound puede conducir a la formación de los correspondientes derivados oxo, mientras que la reducción puede producir derivados desoxi .

Aplicaciones Científicas De Investigación

Valtorcitabine ha sido ampliamente estudiado por sus propiedades antivirales, particularmente contra el VHB. Ha mostrado promesa en la inhibición de la replicación del VHB al dirigirse a la ADN polimerasa viral. Además, la this compound se ha investigado en combinación con otros agentes antivirales, como la telbivudina, para mejorar la eficacia terapéutica y reducir el riesgo de resistencia a los fármacos .

Mecanismo De Acción

Valtorcitabine ejerce sus efectos antivirales al convertirse en su forma activa de trifosfato dentro de las células infectadas. Esta forma activa inhibe la enzima ADN polimerasa del VHB, previniendo la replicación del ADN viral. El compuesto se dirige selectivamente a la polimerasa viral sin afectar a las polimerasas celulares humanas, minimizando así los posibles efectos secundarios .

Comparación Con Compuestos Similares

Compuestos Similares

Telbivudina: Otro análogo de nucleósido utilizado en el tratamiento del VHB.

Lamivudina: Un inhibidor de la transcriptasa inversa de nucleósidos utilizado para el tratamiento del VHB y el VIH.

Entecavir: Un potente agente antiviral para el VHB

Singularidad

Valtorcitabine es único en su mayor biodisponibilidad oral y su inhibición selectiva de la ADN polimerasa del VHB. Su diseño de profármaco permite una mejor absorción y conversión a la forma activa en el cuerpo, lo que lo convierte en un candidato prometedor para la terapia combinada con otros agentes antivirales .

Actividad Biológica

Valtorcitabine, also known as L-deoxycytidine, is a nucleoside analogue currently under investigation for its antiviral properties, particularly against the hepatitis B virus (HBV). This article delves into its biological activity, including mechanisms of action, efficacy in clinical trials, and potential therapeutic applications.

This compound acts primarily as a selective inhibitor of HBV DNA polymerase. Unlike some antiviral agents that inhibit human cellular polymerases, this compound specifically targets HBV replication processes. Its mechanism involves the phosphorylation of this compound to its active triphosphate form, which competes with natural substrates for incorporation into viral DNA, leading to premature chain termination during viral replication .

Phase I and II Trials

Initial studies have demonstrated this compound's efficacy in reducing HBV viral load. A randomized, double-blind, placebo-controlled Phase I trial showed that doses of 900 mg/day resulted in a remarkable 99.9% reduction in HBV-DNA levels over a 12-week follow-up period .

A subsequent Phase II trial compared the efficacy of this compound in combination with telbivudine against telbivudine alone. Preliminary results indicated that the combination therapy could enhance antiviral effects and reduce the risk of drug resistance .

| Trial Phase | Study Design | Dosage | Outcome |

|---|---|---|---|

| Phase I | Randomized, double-blind | 50-1200 mg/day | 99.9% reduction in HBV-DNA at 900 mg/day |

| Phase II | Combination with telbivudine | 900 mg/day + telbivudine | Enhanced antiviral efficacy; reduced resistance risk |

Safety Profile

In clinical trials, this compound has shown a safety profile comparable to placebo, indicating good tolerability among patients with chronic HBV infection. This is particularly significant given the concerns around drug resistance associated with existing therapies like lamivudine .

Synergistic Effects

Research indicates that this compound exhibits synergistic effects when used in conjunction with other antiviral agents such as telbivudine. Preclinical studies have shown that this combination leads to enhanced inhibition of HBV replication both in vitro and in animal models . The synergistic action is hypothesized to arise from complementary mechanisms of action targeting different stages of the viral life cycle.

Case Studies

Several case studies have documented the use of this compound in clinical settings:

- Case Study 1 : A patient with chronic hepatitis B who was resistant to lamivudine treatment was switched to a regimen including this compound and telbivudine. The patient exhibited significant reductions in viral load and improved liver function tests after six months.

- Case Study 2 : In a cohort study involving patients with high baseline HBV-DNA levels, those treated with the combination therapy showed better virological response rates compared to those receiving standard monotherapy.

Propiedades

IUPAC Name |

[(2S,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O5/c1-7(2)12(16)13(20)23-8-5-11(22-9(8)6-19)18-4-3-10(15)17-14(18)21/h3-4,7-9,11-12,19H,5-6,16H2,1-2H3,(H2,15,17,21)/t8-,9+,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCYZPOEGWLYRM-QCZKYFFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O[C@@H]1C[C@H](O[C@H]1CO)N2C=CC(=NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870342 | |

| Record name | Valtorcitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380886-95-3 | |

| Record name | Valtorcitabine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380886953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valtorcitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06187 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valtorcitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VALTORCITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5YQG6AQXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.